(2R)-2-phosphonooxypropanoic acid
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Overview
Description
(2R)-2-phosphonooxypropanoic acid is a compound characterized by the presence of a phosphonic acid group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phosphonooxypropanoic acid typically involves the reaction of phosphorous acid with a suitable precursor under controlled conditions. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-phosphonooxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of phosphonate esters.
Scientific Research Applications
(2R)-2-phosphonooxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its role in metabolic pathways and as a potential inhibitor of enzymes that interact with phosphate groups.
Mechanism of Action
The mechanism of action of (2R)-2-phosphonooxypropanoic acid involves its interaction with molecular targets that recognize phosphate groups. It can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acids and their derivatives, such as:
- Phosphoric acid
- Phosphinic acid
- Aminophosphonic acids
Uniqueness
What sets (2R)-2-phosphonooxypropanoic acid apart is its specific stereochemistry and the presence of both a phosphonic acid group and a propanoic acid backbone. This unique structure allows it to interact with biological systems in ways that other phosphonic acids may not, making it particularly useful in targeted applications .
Properties
CAS No. |
28238-06-4 |
---|---|
Molecular Formula |
C3H7O6P |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
(2R)-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m1/s1 |
InChI Key |
CSZRNWHGZPKNKY-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OP(=O)(O)O |
Canonical SMILES |
CC(C(=O)O)OP(=O)(O)O |
Origin of Product |
United States |
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